(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 176199-49-8
VCID: VC20914934
InChI: InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m1/s1
SMILES: C1CC(C2C1C2C(=O)O)(C(=O)O)N
Molecular Formula: C8H11NO4
Molecular Weight: 185.18 g/mol

(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

CAS No.: 176199-49-8

Cat. No.: VC20914934

Molecular Formula: C8H11NO4

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid - 176199-49-8

Specification

CAS No. 176199-49-8
Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
IUPAC Name (1R,2R,5S,6R)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Standard InChI InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m1/s1
Standard InChI Key VTAARTQTOOYTES-AFCXAGJDSA-N
Isomeric SMILES C1C[C@@]([C@@H]2[C@H]1[C@H]2C(=O)O)(C(=O)O)N
SMILES C1CC(C2C1C2C(=O)O)(C(=O)O)N
Canonical SMILES C1CC(C2C1C2C(=O)O)(C(=O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator